3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-
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Description
3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is a type of diazirine reagent . Diazirine reagents are known for their ability to readily generate carbenes upon photochemical, thermal, or electrical stimulation . Because of this, they have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .
Synthesis Analysis
The synthesis of diazirine compounds often involves the use of photochemical, thermal, or electrical stimulation . For example, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .Molecular Structure Analysis
The molecular structure of 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is characterized by the presence of a diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Diazirine reagents, including 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-, can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This property makes them useful in a variety of applications, including biological target identification, proteomics, polymer crosslinking, and adhesion .Physical and Chemical Properties Analysis
Diazirines are generally stable under commonly used synthetic reaction conditions, including strong Brønsted and Lewis acids . They can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation .Mechanism of Action
Future Directions
The future of diazirine reagents like 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- looks promising. Researchers are continuously exploring their properties and finding new applications for them . For instance, the ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties is a significant development . This could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .
Properties
IUPAC Name |
3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIULBWQOACIEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557548 |
Source
|
Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115127-52-1 |
Source
|
Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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